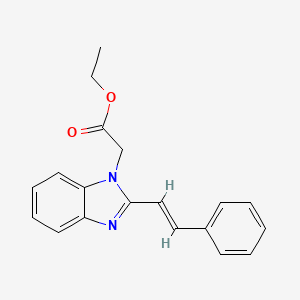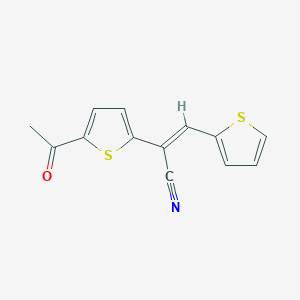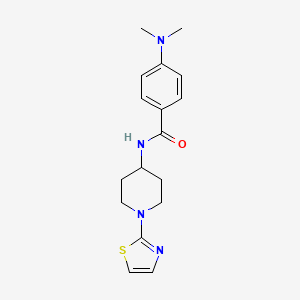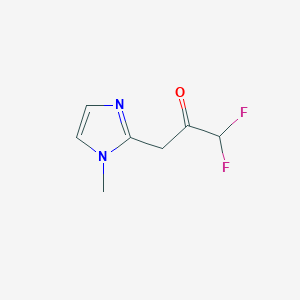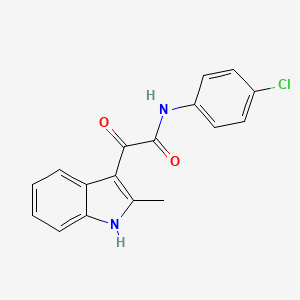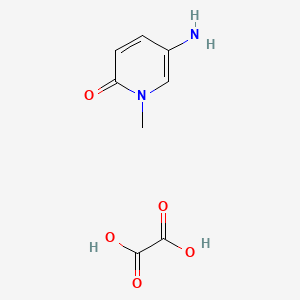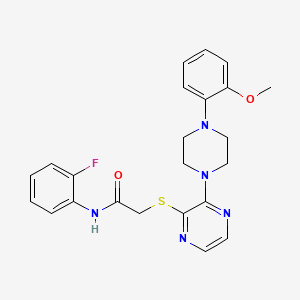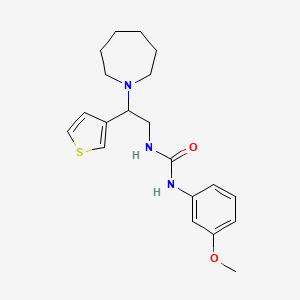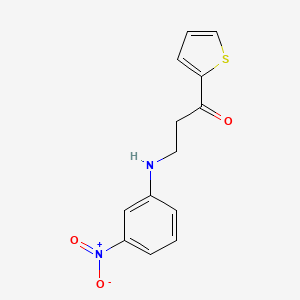![molecular formula C17H16ClN5O3S B2736148 methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate CAS No. 478077-62-2](/img/structure/B2736148.png)
methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of its atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and mechanisms involved.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- The synthesis and evaluation of formazans and other heterocyclic compounds derived from chlorophenyl and triazole precursors have demonstrated antimicrobial activities against a range of bacterial and fungal strains. These compounds showcase the potential for developing new antimicrobial agents through targeted organic synthesis strategies (Sah et al., 2014), (Siddiqui et al., 2014).
Chemical Synthesis and Characterization
- Research focused on the synthesis of novel heterocyclic compounds, including triazoles and thiadiazoles, highlights the versatility of these frameworks in creating compounds with potential biological activities. The detailed synthesis routes and structural characterization of these compounds provide a foundation for further exploration in various fields of chemistry and pharmacology (Maliszewska-Guz et al., 2005), (Desai et al., 2007).
Exploration of Catalytic and Inhibitory Properties
- The electrochemical reduction of CO2 and inhibition of biological enzymes represent another dimension of application for compounds with triazole and related heterocyclic structures. These studies not only contribute to understanding the chemical and biological mechanisms at play but also open up potential industrial and therapeutic applications (Nganga et al., 2017), (Bekircan et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known or more complex compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, I would be happy to try to help further.
Propiedades
IUPAC Name |
methyl 2-[[5-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-3-22-16(19-20-17(22)27-10-14(25)26-2)15-13(24)8-9-23(21-15)12-6-4-11(18)5-7-12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJCUBFZCHMXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)
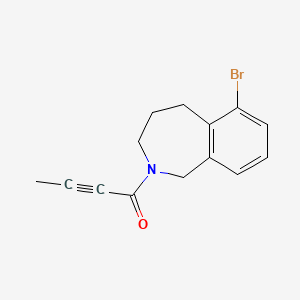


![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)
